molecular formula C14H18IN5O6 B13822447 2-Iodoadenosine 5'-carboxy-2',3'-acetonide

2-Iodoadenosine 5'-carboxy-2',3'-acetonide

Cat. No.: B13822447
M. Wt: 479.23 g/mol
InChI Key: ZPQJRJXZCWRKHV-FPCFDWIBSA-N
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Chemical Reactions Analysis

2-Iodoadenosine 5’-carboxy-2’,3’-acetonide undergoes various chemical reactions, including:

Scientific Research Applications

2-Iodoadenosine 5’-carboxy-2’,3’-acetonide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to prepare 2-alkynyl-adenosine nucleosides, which are studied for their potential as adenosine receptor agonists . These nucleosides have applications in the development of new therapeutic agents for various diseases .

Mechanism of Action

Comparison with Similar Compounds

2-Iodoadenosine 5’-carboxy-2’,3’-acetonide is unique compared to other adenosine derivatives due to its specific iodination and acetonide protection. Similar compounds include:

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

These compounds share some structural similarities but differ in their specific functional groups and applications .

Properties

Molecular Formula

C14H18IN5O6

Molecular Weight

479.23 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-amino-2-iodo-4,5-dihydropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate

InChI

InChI=1S/C14H18IN5O6/c1-14(2)25-7-5(3-23-13(21)22)24-11(8(7)26-14)20-4-17-6-9(16)18-12(15)19-10(6)20/h4-8,10-11H,3H2,1-2H3,(H,21,22)(H2,16,18,19)/t5-,6?,7-,8-,10?,11-/m1/s1

InChI Key

ZPQJRJXZCWRKHV-FPCFDWIBSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4C3N=C(N=C4N)I)COC(=O)O)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4C3N=C(N=C4N)I)COC(=O)O)C

Origin of Product

United States

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